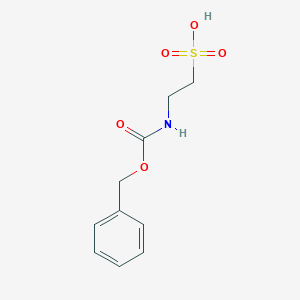
2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid typically involves the reaction of benzyloxycarbonyl chloride with ethanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The sulfonic acid group enhances the solubility of the compound in aqueous media, facilitating its use in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.
2-(Benzyloxycarbonylamino)ethylamine: Lacks the sulfonic acid group, making it less soluble in water.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the sulfonic acid group. This combination provides both protection for the amine functionality and enhanced solubility in aqueous media, making it highly versatile in organic synthesis .
Propiedades
Número CAS |
119225-23-9 |
|---|---|
Fórmula molecular |
C10H13NO5S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
1-amino-3-oxo-3-phenylmethoxypropane-1-sulfonic acid |
InChI |
InChI=1S/C10H13NO5S/c11-9(17(13,14)15)6-10(12)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,13,14,15) |
Clave InChI |
HYTYCWLPWZUXKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(N)S(=O)(=O)O |
Sinónimos |
2-CBZ-AMINO-ETHANESULFONIC ACID |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













